molecular formula C11H18O3 B8804138 Ethyl 2,2-dimethyl-4-oxocyclohexanecarboxylate

Ethyl 2,2-dimethyl-4-oxocyclohexanecarboxylate

Cat. No.: B8804138
M. Wt: 198.26 g/mol
InChI Key: OBCSZDFVYQCWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-dimethyl-4-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2,2-dimethyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-14-10(13)9-6-5-8(12)7-11(9,2)3/h9H,4-7H2,1-3H3

InChI Key

OBCSZDFVYQCWIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyllithium (170 mL of a 1.6 M solution with Et2O, 260 mmol) was added to a stirring mixture of copper (I) iodide (25 g, 130 mmol) and Et2O (130 mL), at −40° C. under a nitrogen atmosphere. After stirring for 10 min at −40° C., ethyl 2-methyl-4-oxo-2-cyclohexene-1-carboxylate (12 g, 66 mmol) was added. After stirring for 30 min at −40° C., the reaction mixture was allowed to warm to −20° C. After stirring for 90 min at −20° C., saturated aqueous ammonium chloride and EtOAc were added sequentially, the mixture was partitioned between more saturated aqueous ammonium chloride and EtOAc, the layers were separated, the organic material washed sequentially with saturated aqueous ammonium chloride (2×) and brine, dried (Na2SO4), filtered, and the filtrate was concentrated. The residue was dissolved with DCM, silica gel (39 g) was added to the solution, and the volatiles were removed under reduced pressure. The residue was subjected to flash chromatography on silica gel (gradient elution; 19:1 to 9:1 hexane-EtOAc) to give ethyl 2,2-dimethyl-4-oxocyclohexanecarboxylate (8.9 g, 68% yield; racemic mixture) as a clear yellow oil.
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